molecular formula C4H13N2Na3O B1512327 Trisodium;azanide;2-methylpropan-2-olate

Trisodium;azanide;2-methylpropan-2-olate

Cat. No.: B1512327
M. Wt: 174.13 g/mol
InChI Key: ZQLFHMTWFXTUSY-UHFFFAOYSA-N
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Description

Trisodium;azanide;2-methylpropan-2-olate is a chemical compound with the molecular formula 2NaNH2 · (CH3)3CONa. It is commonly used in organic synthesis as a strong base to generate carbanions. This complex base is typically available as a solution in tetrahydrofuran (THF) and is known for its high reactivity and utility in various chemical reactions .

Preparation Methods

The preparation of sodium amide-sodium tert-butylate complex base involves the combination of sodium amide (NaNH2) and sodium tert-butylate (NaO-t-Bu) in a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions. The resulting complex base is then isolated and purified for use in various applications .

Synthetic Route:

  • Sodium amide is prepared by the reaction of sodium metal with liquid ammonia.
  • Sodium tert-butylate is synthesized by the reaction of sodium metal with tert-butanol.
  • The two compounds are then combined in THF to form the sodium amide-sodium tert-butylate complex base.

Industrial Production: Industrial production methods for this complex base involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process is carefully monitored to maintain the desired concentration and quality of the final product .

Chemical Reactions Analysis

Trisodium;azanide;2-methylpropan-2-olate undergoes various types of chemical reactions, including:

Oxidation and Reduction:

  • The compound can participate in oxidation-reduction reactions, although it is more commonly used as a base rather than an oxidizing or reducing agent.

Substitution Reactions:

  • It is frequently employed in nucleophilic substitution reactions where it acts as a strong base to deprotonate substrates, generating nucleophiles that can attack electrophilic centers.

Common Reagents and Conditions:

  • The complex base is often used in conjunction with THF as the solvent.
  • Typical reaction conditions involve low temperatures and an inert atmosphere to prevent side reactions.

Major Products:

Scientific Research Applications

Trisodium;azanide;2-methylpropan-2-olate has a wide range of applications in scientific research, including:

Chemistry:

Biology and Medicine:

  • While its direct applications in biology and medicine are limited, the compound is used in the synthesis of intermediates for pharmaceuticals and other biologically active molecules.

Industry:

Mechanism of Action

The mechanism of action of sodium amide-sodium tert-butylate complex base involves the generation of carbanions through deprotonation of substrates. The carbanions formed are highly reactive and can participate in various nucleophilic substitution and elimination reactions. The molecular targets and pathways involved include the deprotonation of acidic hydrogen atoms and the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Trisodium;azanide;2-methylpropan-2-olate is unique due to its combination of sodium amide and sodium tert-butylate, which provides a strong base with high reactivity. Similar compounds include:

The uniqueness of sodium amide-sodium tert-butylate complex base lies in its ability to generate carbanions efficiently, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C4H13N2Na3O

Molecular Weight

174.13 g/mol

IUPAC Name

trisodium;azanide;2-methylpropan-2-olate

InChI

InChI=1S/C4H9O.2H2N.3Na/c1-4(2,3)5;;;;;/h1-3H3;2*1H2;;;/q3*-1;3*+1

InChI Key

ZQLFHMTWFXTUSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[O-].[NH2-].[NH2-].[Na+].[Na+].[Na+]

Origin of Product

United States

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